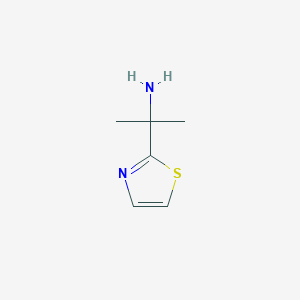

2-(Thiazol-2-yl)propan-2-amine

Description

Significance of Thiazole-Containing Molecules in Heterocyclic Chemistry Research

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. bldpharm.combldpharm.com Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a key component in numerous approved drugs and a focal point of ongoing research. chemscene.comsmolecule.com The thiazole nucleus is found in a variety of natural products, including the essential vitamin thiamine (B1217682) (B1). bldpharm.com

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. chemscene.comchemicalbook.com This versatility stems from the ability of the thiazole ring to serve as a bioisostere for other functional groups and to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The stability of the thiazole ring and the relative ease with which it can be functionalized further enhance its appeal to synthetic chemists.

Rationale for Academic Investigation of 2-(Thiazol-2-yl)propan-2-amine

While detailed research findings on this compound are not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of structurally similar compounds. The presence of both a thiazole ring and a tertiary amine functional group suggests that this molecule could serve as a valuable building block in the synthesis of more complex molecules with potential biological activity.

Research on related 2-aminothiazole (B372263) derivatives has shown that this scaffold is a promising starting point for the development of therapeutic agents. evitachem.com For instance, variations of the amine and substitutions on the thiazole ring have led to the discovery of potent inhibitors of enzymes and modulators of receptors involved in various disease processes. Therefore, the academic investigation of this compound is likely driven by its potential as a scaffold for the creation of novel compounds with tailored pharmacological profiles.

Scope and Objectives of Research on this Amine Compound

The primary objective of research on this compound would be to explore its synthetic utility and to investigate the biological activities of its derivatives. The scope of such research would likely encompass:

Development of efficient synthetic routes: Establishing reliable and scalable methods for the synthesis of this compound and its analogs.

Chemical derivatization: Creating a library of related compounds by modifying the amine group and/or substituting the thiazole ring to explore structure-activity relationships.

Biological screening: Evaluating the synthesized compounds for a range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects, based on the known properties of the thiazole class.

Physicochemical and metabolic profiling: Characterizing the properties of promising lead compounds to assess their potential for further development.

Given its structural features, research on this compound would aim to contribute to the broader understanding of thiazole chemistry and to identify new molecular entities with therapeutic potential.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10N2S |

| CAS Number | 1082393-38-1 |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6(2,7)5-8-3-4-9-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYGWSITVXYAHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082393-38-1 | |

| Record name | 2-(1,3-thiazol-2-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Thiazol 2 Yl Propan 2 Amine and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Construction for Amine Synthesis

The formation of the thiazole ring is a critical step in the synthesis of 2-(thiazol-2-yl)propan-2-amine. Various strategic approaches have been developed to construct this heterocyclic core, each with its own advantages and substrate scope. These methods primarily involve cyclization and condensation reactions, including the renowned Hantzsch synthesis and its modern modifications.

Cyclization Reactions in Thiazole Scaffold Formation

Cyclization reactions are a cornerstone in the synthesis of thiazole derivatives. These reactions typically involve the formation of the five-membered ring from acyclic precursors containing the necessary nitrogen and sulfur atoms.

A prominent method involves the reaction of thioamides with α-halocarbonyl compounds. tandfonline.comijsrst.com This approach is versatile, allowing for the synthesis of thiazoles with various substituents at the 2-, 4-, and 5-positions. tandfonline.com For instance, the reaction of a thioamide with an α-haloketone or α-haloaldehyde can yield the corresponding 2-aminothiazoles. tandfonline.com The use of Lawesson's reagent has also been employed in the cyclization of 1,4-dicarbonyl compounds to form thiophenes and thiazoles, often under microwave irradiation to improve yields and reduce reaction times. organic-chemistry.orgnih.gov

Another innovative cyclization strategy is the domino alkylation-cyclization reaction of propargyl bromides with thioureas. organic-chemistry.org This method, often performed under microwave irradiation, provides a rapid and efficient route to 2-aminothiazoles. organic-chemistry.org Furthermore, a metal-free synthesis of 2,5-disubstituted thiazoles has been developed from N-substituted α-amino acids, proceeding through carboxylic acid activation, intramolecular cyclization, and in situ deoxygenation. chemrxiv.org

The following table summarizes various cyclization strategies for thiazole synthesis:

| Precursors | Reagents/Conditions | Product Type |

| Thioamides and α-haloketones | Varies | 2,4,5-substituted thiazoles tandfonline.com |

| 1,4-Dicarbonyl compounds | Lawesson's reagent, microwave irradiation | Thiophenes and thiazoles organic-chemistry.orgnih.gov |

| Propargyl bromides and thioureas | Microwave irradiation | 2-Aminothiazoles organic-chemistry.org |

| N-substituted α-amino acids | Thionyl chloride | 2,5-Disubstituted thiazoles chemrxiv.org |

| 2H-Azirines and thioamides | HClO4 (catalyst) | 2,4,5-Trisubstituted thiazoles rsc.org |

Condensation Reactions Utilizing Amine and Carbonyl Precursors

Condensation reactions are fundamental to the synthesis of the thiazole nucleus, often involving the reaction between a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl and a sulfur-containing nucleophile.

A classic and widely used method is the condensation of α-haloketones with thiourea (B124793) or its derivatives. globalresearchonline.netderpharmachemica.com This reaction is a cornerstone of thiazole synthesis and can be carried out under various conditions, including solvent-free and with the use of catalysts to improve efficiency. globalresearchonline.netorganic-chemistry.org For example, a one-pot condensation of an α-haloketone, thiourea, and substituted pyrazolones under solvent-free conditions has been shown to produce thiazole derivatives in high yields. globalresearchonline.net

The reaction of α-aminonitriles with reagents like carbon disulfide represents another pathway to thiazole derivatives, specifically 5-aminothiazoles, known as the Cook-Heilbron synthesis. pharmaguideline.com Additionally, the reaction of thioamides with α-halocarbonyl compounds is a versatile method for producing a wide array of substituted thiazoles. tandfonline.com

The table below outlines key condensation reactions for thiazole synthesis:

| Amine Precursor | Carbonyl Precursor | Other Reagents | Product Type |

| Thiourea | α-Haloketones | Varies | 2-Aminothiazoles globalresearchonline.netderpharmachemica.com |

| α-Aminonitriles | Carbon disulfide | Mild conditions | 5-Aminothiazoles pharmaguideline.com |

| Thioamides | α-Halocarbonyls | Varies | Substituted thiazoles tandfonline.com |

| Thiosemicarbazide | Benzaldehyde (B42025) derivatives, α-halogenated ketones | HCl (catalyst) | Substituted thiazoles tandfonline.com |

Hantzsch-Type Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and highly reliable method for constructing the thiazole ring. chemhelpasap.comsynarchive.com It involves the condensation reaction between an α-haloketone and a thioamide or thiourea. tandfonline.comchemhelpasap.comsynarchive.com This method is known for its high yields and the ability to produce a wide variety of substituted thiazoles. mdpi.com

The reaction typically proceeds by the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com The Hantzsch synthesis is versatile, allowing for the preparation of 2-aminothiazoles when thiourea is used as the thioamide component. tandfonline.com

Over the years, numerous modifications to the original Hantzsch synthesis have been developed to improve its efficiency, expand its scope, and make it more environmentally friendly. mdpi.com These modifications include the use of microwave irradiation, solvent-free conditions, and various catalysts. organic-chemistry.orgglobalresearchonline.netorganic-chemistry.org For instance, a one-pot synthesis of 4-substituted 2-aminothiazoles has been achieved by treating ketones with [hydroxy(tosyloxy)iodo]benzene (B1195804) and thioureas. thieme-connect.com Another modification involves the direct coupling of ketones and thiourea using an iodine/dimethyl sulfoxide (B87167) catalytic system, which avoids the need for pre-synthesized α-haloketones. researchgate.net

The following table summarizes key aspects of the Hantzsch synthesis and its modifications:

| Reactants | Conditions | Key Features |

| α-Haloketone and Thioamide/Thiourea | Typically in refluxing alcohol | Classic, high-yielding method chemhelpasap.commdpi.com |

| Ketone, [Hydroxy(tosyloxy)iodo]benzene, Thiourea | Refluxing acetonitrile | One-pot modification thieme-connect.com |

| Ketone and Thiourea | I2/DMSO catalytic system | Avoids pre-halogenated ketones researchgate.net |

| 2-Bromoacetophenones and Thiourea | Solvent-free | Eco-friendly, rapid reaction organic-chemistry.org |

| α-Haloketones and N-monosubstituted thioureas | Acidic conditions | Can lead to mixtures of isomers rsc.org |

Introduction and Functionalization of the Propan-2-amine Moiety

Once the thiazole ring is constructed, the next critical step is the introduction and functionalization of the propan-2-amine moiety at the 2-position of the thiazole. This can be achieved through various synthetic strategies, primarily involving alkylation and reductive amination.

Alkylation Strategies for Amine Functionality Installation

Alkylation is a direct method for introducing the propan-2-amine side chain onto the thiazole ring. This typically involves the reaction of a 2-aminothiazole (B372263) derivative with a suitable alkylating agent.

The alkylation of 2-aminothiazoles can occur at either the exocyclic amino group or the ring nitrogen, leading to different isomers. acs.org The use of a condensing agent, such as lithium amide, can direct the alkylation to the exocyclic nitrogen, yielding the desired N-substituted 2-aminothiazoles. acs.org In the absence of a condensing agent, alkylation often occurs at the ring nitrogen. acs.org

For the synthesis of this compound, a precursor such as 2-aminothiazole could theoretically be alkylated with a reagent that provides the 2-propyl group. However, direct alkylation to form a tertiary amine can be challenging. A more common approach is the N-alkylation of a pre-existing amine on the thiazole ring. For example, N-alkylation of amides derived from 2-aminothiazoles has been reported. acs.org Thiazolium salts can also be formed through the alkylation of thiazoles with alkyl halides. pharmaguideline.com

Reductive Amination Approaches to the Propan-2-amine Backbone

Reductive amination is a powerful and versatile method for the synthesis of amines, including the target compound this compound. d-nb.infonih.gov This two-step process involves the reaction of a ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org

For the synthesis of this compound, the key precursor would be 2-acetylthiazole (B1664039). The reaction of 2-acetylthiazole with ammonia would form an imine intermediate, which is then reduced in situ to the desired primary amine. d-nb.infonih.gov Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. libretexts.orglibretexts.org

An iron-catalyzed reductive amination of ketones and aldehydes using ammonia has been developed as a highly attractive method for synthesizing primary amines. d-nb.infonih.gov This method demonstrates a broad substrate scope, including heterocyclic ketones, and utilizes an earth-abundant and reusable catalyst. d-nb.infonih.gov

The table below outlines the general steps and reagents for the reductive amination synthesis of this compound:

| Starting Material | Reagents | Intermediate | Product |

| 2-Acetylthiazole | 1. Ammonia (NH3) | Imine | This compound |

| 2. Reducing agent (e.g., NaBH4, H2/catalyst) |

This approach offers a direct and efficient pathway to the desired propan-2-amine backbone attached to the thiazole ring.

Multi-Step Conversions from Precursors (e.g., alcohols, ketones)

The transformation of readily available precursors like alcohols and ketones into thiazolylpropanamines is a cornerstone of their synthesis. A common strategy involves the conversion of a ketone to an intermediate that can then be cyclized to form the thiazole ring.

One established method is the Hantzsch thiazole synthesis, which traditionally involves the reaction of α-haloketones with thioamides. google.com For instance, a ketone can be halogenated at the α-position and subsequently reacted with a thiourea derivative to construct the 2-aminothiazole core. google.com The amine group can then be introduced through methods like reductive amination of a ketone or nucleophilic substitution.

A notable multi-step synthesis involves the initial reaction of a ketone with an amine to form an enamine, followed by reaction with a thiocyanating agent and subsequent cyclization. Another approach is the bromination of a ketone, followed by reaction with potassium thiocyanate (B1210189) and condensation with a primary amine in a one-pot, four-step process. ekb.egresearchgate.netekb.eg For example, acetone (B3395972) can be brominated with N-bromosuccinimide (NBS) and then treated with potassium thiocyanate, followed by the addition of a primary amine to yield a 4-methyl-thiazol-2(3H)-imine derivative. ekb.eg

Furthermore, alcohols can serve as precursors by first being oxidized to the corresponding ketone, which can then enter the synthetic pathways described above. For example, a chemoenzymatic approach has been described involving the Wacker-Tsuji oxidation of allylbenzenes to 1-arylpropan-2-ones, which are then converted to the corresponding amines. uniovi.es

Convergent and Multi-Component Synthetic Routes to Thiazolylpropanamines

Convergent and multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like thiazolylpropanamines. mdpi.comorganic-chemistry.orgnih.govnih.gov These strategies involve the assembly of the target molecule from several fragments in a single step or in a highly streamlined sequence.

A convergent synthesis example is the preparation of the drug Lubeluzole, where a thiazole derivative is alkylated with a chiral alcohol in a key step. nih.gov Another convergent approach involves synthesizing two key intermediates separately and then combining them. For instance, 1,3-thiazol-2-amine can be reacted with 3-bromopropanoyl chloride to form an electrophile, which is then reacted with a separately synthesized 5-aryl-1,3,4-oxadiazole-2-thiol nucleophile to produce thiazole-(5-aryl)oxadiazole hybrids. rsc.orgresearchgate.net

Multi-component reactions are particularly powerful for rapidly generating molecular diversity. The Asinger reaction and its modifications can be used to synthesize thiazolines from a ketone or aldehyde, a thiol or H2S, and ammonia. mdpi.com Another example is a one-pot, four-step procedure for thiazol-2(3H)-imine derivatives starting from α-active methylene ketones, N-bromosuccinimide, potassium thiocyanate, and a primary amine. ekb.egresearchgate.netekb.eg The Hantzsch dihydropyridine (B1217469) synthesis is a pseudo four-component reaction that can be adapted for thiazole synthesis. mdpi.com

Optimization of Reaction Parameters and Catalyst Systems in Thiazolyl Amine Synthesis

Optimizing reaction conditions and catalyst systems is crucial for maximizing yield and purity in the synthesis of thiazolyl amines. Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reaction time.

In the synthesis of N-substituted phenyl thiazole amines, a study found that potassium carbonate was an effective base and N,N-dimethylformamide (DMF) was the optimal solvent. nanobioletters.com The reaction of 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone was optimized to achieve high yields. nanobioletters.com Another study on the synthesis of 2-iminothiazolines found that using 10% dioxane as a co-solvent at 100°C for 30 minutes resulted in a 90% yield. researchgate.net

The choice of catalyst is also critical. Copper-based catalysts have been shown to be effective in various thiazole syntheses. For example, copper silicate (B1173343) has been used as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromides and thiourea in ethanol (B145695). nanobioletters.com Copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) as a ligand has been used for the intramolecular N-arylation to form N-thiazolyl-1H-indazoles. beilstein-journals.org Palladium complexes are also utilized, particularly in cross-coupling and amination reactions. rsc.org

The following table summarizes the optimization of reaction conditions for the synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine:

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | K2CO3 | Ethanol | Reflux | Low | nanobioletters.com |

| 2 | K2CO3 | Toluene | Reflux | Low | nanobioletters.com |

| 3 | K2CO3 | Methanol | Reflux | Low | nanobioletters.com |

| 14 | K2CO3 | DMF | Reflux | High | nanobioletters.com |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of chiral this compound analogues is of great interest due to the often distinct biological activities of different enantiomers. acs.org This requires the use of stereoselective synthetic methods.

One approach is to use a chiral starting material. For instance, the synthesis of Lubeluzole, a chiral benzothiazolamine, starts from commercially available (R)-epichlorohydrin. nih.gov Another strategy involves the use of chiral catalysts or auxiliaries. Monoterpene-based aminodiols have been employed as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that can be adapted to introduce chirality into precursors for thiazolylpropanamines. mdpi.com

Enzymatic methods also offer high stereoselectivity. A chemoenzymatic approach has been developed for the synthesis of optically active 1-arylpropan-2-amines, which are structurally related to the target compound. uniovi.es This method combines a metal-catalyzed Wacker-Tsuji oxidation with a transaminase-catalyzed biotransamination. uniovi.es Depending on the selectivity of the chosen amine transaminase, either enantiomer of the product can be obtained with high enantiomeric excess. uniovi.es

Asymmetric hydrogenation is another powerful tool for establishing chirality. acs.org While not directly applied to this compound in the provided context, the asymmetric hydrogenation of enamides or imines using chiral metal catalysts is a well-established method for producing chiral amines and could be adapted for this purpose. acs.org

The following table presents examples of chiral ligands used in stereoselective synthesis:

| Ligand | Application | Reference |

| Monoterpene-based aminodiols | Enantioselective addition of diethylzinc to aldehydes | mdpi.com |

| Chiral copper(II) catalyst | Enantioselective cyanidation of amines | mdpi.com |

| Pyridine-oxazoline ligand with Palladium catalyst | Enantioselective oxidative amination of alkenes | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 2 Thiazol 2 Yl Propan 2 Amine

Electron Density Distribution and Reaction Site Selectivity in the Thiazole (B1198619) Amine System

The reactivity of the 2-(Thiazol-2-yl)propan-2-amine system is governed by the electronic properties of the thiazole ring and the attached primary amino group. Thiazole is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure results in a delocalized π-electron system, conferring aromatic stability. tandfonline.com The presence of the electronegative nitrogen atom and the participation of sulfur's d-orbitals create a non-uniform electron density distribution within the ring. tandfonline.com

The exocyclic amino group at the C-2 position plays a crucial role in modulating this electron distribution. As a potent electron-donating group, the amino group increases the electron density of the thiazole ring through resonance, enhancing its nucleophilicity. This activation is not uniform; the electron density is particularly increased at the C-5 position, making it the most probable site for electrophilic attack. Computational studies on 2-aminothiazole (B372263) derivatives confirm that the highest occupied molecular orbital (HOMO) has a significant density on the thiazole ring and the exocyclic nitrogen, indicating these as the primary sites for reaction with electrophiles. researchgate.netnih.gov

This electronic arrangement leads to distinct reaction site selectivities:

The Exocyclic Amino Group: The lone pair of electrons on the primary amine nitrogen makes it a strong nucleophilic center, readily reacting with a variety of electrophiles.

The Thiazole Ring Nitrogen (N-3): While the endocyclic nitrogen is also a potential nucleophilic site, its reactivity is generally lower than the exocyclic amine, especially in non-acidic conditions. chemicalbook.com

The Thiazole Ring Carbon (C-5): The increased electron density at this position makes it the preferred site for electrophilic aromatic substitution. nih.govacs.org

Reaction Pathways Involving the Amine Functionality

The primary amino group is the most accessible and reactive site for many transformations of the this compound molecule.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile. This reactivity has been demonstrated in kinetic studies where 2-aminothiazole derivatives react with potent electrophiles like 4,6-dinitrobenzofuroxan (DNBF). researchgate.net The rate of these reactions confirms the strong nucleophilic character of the exocyclic amine, which attacks the electron-deficient centers of electrophilic reagents. researchgate.net The nucleophilicity can be influenced by substituents on the thiazole ring; electron-donating groups enhance reactivity, while electron-withdrawing groups diminish it. nih.gov

Primary amines readily undergo condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. jocpr.commdpi.com This reaction is a cornerstone of amine chemistry and proceeds via a well-established mechanism. The reaction is typically catalyzed by mild acid. libretexts.orglumenlearning.com

The mechanism involves two main stages:

Nucleophilic Addition: The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfers to form a neutral intermediate known as a carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions to form a good leaving group (water). The lone pair on the adjacent nitrogen assists in the elimination of water, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. libretexts.orgresearchgate.netchemistrysteps.com

This reaction is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com

Table 1: Representative Condensation Reactions of 2-Aminothiazoles

| Amine Reactant | Carbonyl Reactant | Product Type | Reference(s) |

| 2-Amino-4-phenylthiazole | Various aromatic aldehydes | 2-Arylideneamino-4-phenylthiazoles (Imines) | mdpi.comnih.gov |

| 2-Aminothiazole | 3,4,5-Trimethoxybenzaldehyde | Schiff Base (Imine) | mdpi.com |

| 2-Amino-4-(2,4-diethoxyphenyl)thiazole | 1H-Indole-3-carboxaldehyde | Schiff Base (Imine) | mdpi.com |

| 1,3-Thiazol-2-amine | 3-Methoxy-2-hydroxybenzaldehyde | Schiff Base (Imine) | acs.org |

The nucleophilic amine nitrogen readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively.

Acylation involves the reaction of the amine with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form an N-C(O) bond. Numerous studies have demonstrated the acylation of 2-aminothiazole derivatives with various acyl halides and anhydrides in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comnih.govnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and a leaving group. researchgate.net

Sulfonylation is the corresponding reaction with sulfonyl chlorides (R-SO₂Cl) to form N-S(O)₂ bonds, yielding sulfonamides. This reaction is also well-documented for 2-aminothiazoles and is typically carried out in the presence of a base. researchgate.net The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Table 2: Examples of Acylation and Sulfonylation on the 2-Aminothiazole Scaffold

| Reaction Type | Reagent | Product | Reference(s) |

| Acetylation | Acetic anhydride | N-acetyl-2-aminothiazole derivative | nih.gov |

| Acylation | Various acyl halides | N-acyl-2-aminothiazole derivatives | nih.gov |

| Acylation | O-Acetylsalicyloyl chloride | N-(O-acetylsalicyloyl)-2-aminothiazole derivative | nih.gov |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | researchgate.net |

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | researchgate.net |

Transformations of the Thiazole Heterocycle

The 2-aminothiazole ring system can undergo electrophilic aromatic substitution (EAS), a reaction characteristic of aromatic compounds. The activating, electron-donating nature of the 2-amino group directs incoming electrophiles preferentially to the C-5 position of the thiazole ring. nih.govacs.org

Halogenation: The reaction of 2-aminothiazoles with halogens (e.g., bromine, chlorine) is a well-studied example of EAS. Treatment of 2-aminothiazoles with reagents like copper(II) bromide (CuBr₂) or N-chlorosuccinimide (NCS) leads to the regioselective formation of 5-halo-2-aminothiazole derivatives. nih.govacs.org The mechanism is believed to proceed via an addition-elimination pathway, where the electrophile initially adds across the C4-C5 double bond, followed by elimination to restore the aromatic ring. rsc.org

Nitration: The nitration of 2-aminothiazole provides another key example of EAS. Using one equivalent of nitric acid in concentrated sulfuric acid leads to the formation of 2-amino-5-nitrothiazole. acs.orgchemicalbook.com The reaction proceeds by the attack of the nitronium ion (NO₂⁺) electrophile at the electron-rich C-5 position. acs.orggoogle.comcdnsciencepub.com Under more forceful conditions, nitration can also occur on the exocyclic amino group to form a nitramine intermediate, which can then rearrange to the 5-nitro product. acs.orggoogle.com

Table 3: Site Selectivity in Electrophilic Aromatic Substitution of 2-Aminothiazoles

| Reaction | Electrophile | Primary Site of Attack | Product Example | Reference(s) |

| Bromination | Br⁺ (from CuBr₂) | C-5 | 2-Amino-5-bromothiazole | nih.govacs.orgrsc.org |

| Chlorination | Cl⁺ (from CuCl₂) | C-5 | 2-Amino-5-chlorothiazole | nih.govacs.org |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | C-5 | 2-Amino-5-nitrothiazole | acs.orgchemicalbook.comcdnsciencepub.com |

Nucleophilic Substitution at Thiazole Ring Positions (e.g., sulfur or nitrogen)

The thiazole ring's electronic nature dictates its susceptibility to nucleophilic attack. Generally, the C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic substitution. pharmaguideline.comchemicalbook.com However, in this compound, this position is already substituted. Consequently, nucleophilic substitution at other positions of the ring or at the heteroatoms becomes relevant, although such reactions often require activation of the ring or the use of strong nucleophiles. pharmaguideline.com

Nucleophilic substitution reactions on the thiazole ring itself, particularly at the C4 and C5 positions, are less common than at C2 and typically require the presence of a good leaving group, such as a halogen. pharmaguideline.com For 2-aminothiazole derivatives, the amino group can influence the reactivity of the entire ring system.

Reactions can also occur at the nitrogen atom of the thiazole ring. For instance, N-alkylation of thiazoles with alkyl halides leads to the formation of thiazolium cations. pharmaguideline.com In these cations, the positive charge is resonance-stabilized, with a significant portion residing on the sulfur atom.

Oxidation and Reduction Chemistry of the Thiazole Ring System

The thiazole ring exhibits a degree of resistance to both oxidation and reduction, a testament to its aromatic stability. slideshare.net However, under specific conditions, both types of transformations can be achieved, leading to a variety of derivatives.

Oxidation: The thiazole ring is generally stable against oxidizing agents like nitric acid. slideshare.net However, stronger oxidants can react at the nitrogen or sulfur atoms. Oxidation at the ring nitrogen with agents such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide can yield the corresponding aromatic thiazole N-oxide. wikipedia.orgglobalresearchonline.net Oxidation may also occur at the sulfur atom, which can lead to non-aromatic sulfoxides or sulfones. wikipedia.org The presence of the 2-amino group can influence the site of oxidation. For some 2-thiazoline derivatives, oxidation with reagents like potassium permanganate (B83412) can lead to the formation of thiazoles, while other oxidants can cause ring-opening. rsc.org

Reduction: The thiazole ring is also resistant to many reducing agents. slideshare.net Catalytic hydrogenation using platinum is often ineffective in reducing the ring. pharmaguideline.com However, reduction can be accomplished under more forceful conditions. For example, reduction with Raney nickel can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com A useful three-step method for the reduction of thiazoles can be employed to prepare aldehydes. This process involves the N-methylation of the thiazole to form a thiazolium salt, followed by reduction with sodium borohydride (B1222165), and finally hydrolysis promoted by mercury(II) chloride. wikipedia.orgglobalresearchonline.net

| Reaction Type | Reagent(s) | Product(s) | General Observations |

| N-Oxidation | mCPBA, H₂O₂ | Thiazole N-oxide | Oxidation occurs at the ring nitrogen. wikipedia.orgglobalresearchonline.net |

| S-Oxidation | mCPBA | Thiazole sulfoxide (B87167)/sulfone | Leads to non-aromatic products. wikipedia.org |

| Reduction | Raney Nickel | Desulfurized, ring-opened products | Indicates ring degradation. pharmaguideline.com |

| Reductive Aldehyde Synthesis | 1. MeI 2. NaBH₄ 3. HgCl₂/H₂O | Aldehyde (R-CHO) | A multi-step conversion of the thiazole ring. wikipedia.orgglobalresearchonline.net |

Mechanistic Investigations of Key Reaction Steps and Rearrangements

Understanding the mechanisms of reactions involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic routes. The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring from α-haloketones and thioamides, provides a foundational mechanistic framework for understanding thiazole formation. researchgate.netresearchgate.net

Mechanistic studies have also been conducted on the reactions of 2-aminothiazole derivatives. For instance, the reaction of 2-amino-2-thiazolines with isocyanates and isothiocyanates has been shown to proceed via a stepwise mechanism. nih.gov The initial addition occurs regioselectively at the endocyclic ring nitrogen.

Rearrangements are also a possibility in thiazole chemistry. For example, some reactions of thiazole derivatives can proceed through zwitterionic intermediates and undergo electrocyclic ring-opening and closing steps before yielding the final product. wikipedia.org The specific mechanistic pathways are often highly dependent on the substituents present on the thiazole ring and the reaction conditions employed. For instance, the formation of certain thiazole derivatives has been proposed to occur through the formylation of a thiazole precursor, followed by a reversible ring-opening, subsequent cyclization, and dehydration. nih.gov

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving thiazole derivatives. Density Functional Theory (DFT) and other quantum mechanical methods are used to model the structures and energies of reactants, intermediates, transition states, and products.

For example, DFT calculations have been used to investigate the conformation of aminothiazole derivatives, suggesting that the planarity of the ring system can be influenced by factors such as pH. nih.gov Such conformational changes can have a profound impact on the molecule's reactivity.

Computational studies have also been employed to understand the regioselectivity of reactions. Semi-empirical PM3 calculations have been used to corroborate the higher stability of certain adducts in the reaction of 2-amino-2-thiazolines with isocyanates and isothiocyanates. nih.gov These calculations can help to rationalize why one isomer is formed preferentially over another by determining the activation barriers for the formation of different products.

Structural Elucidation and Spectroscopic Characterization of 2 Thiazol 2 Yl Propan 2 Amine and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For 2-(Thiazol-2-yl)propan-2-amine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring, the methyl groups, and the amine group.

The protons on the thiazole ring are expected to appear as doublets in the aromatic region of the spectrum. In many 2-aminothiazole (B372263) derivatives, these protons typically resonate at specific chemical shifts. For instance, in a series of N-substituted-4-(p-tolyl)thiazol-2-amines, the thiazole proton signal appears as a singlet. nanobioletters.com The chemical environment surrounding the thiazole ring significantly influences the precise chemical shifts of these protons.

The six protons of the two methyl groups on the propane (B168953) moiety are chemically equivalent and would therefore be expected to produce a single, strong singlet in the aliphatic region of the spectrum. The absence of adjacent protons would mean this signal would not be split.

The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be variable and is often influenced by the solvent and concentration due to hydrogen bonding. In some cases, these protons can exchange with deuterium (B1214612) when D₂O is added to the sample, causing the signal to disappear from the spectrum, which is a useful diagnostic tool.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H4 | ~7.0-7.5 | d |

| Thiazole-H5 | ~6.5-7.0 | d |

| -C(CH₃)₂ | ~1.5 | s |

| -NH₂ | Variable (broad) | s |

d: doublet, s: singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiazole ring are expected to resonate in the downfield region of the spectrum, typically between 100 and 170 ppm. The C2 carbon, being directly attached to two heteroatoms (N and S), would likely be the most downfield. For example, in some 2-aminothiazole sulfonamide derivatives, the thiazole carbons appear in the range of 109.0 to 169.3 ppm. excli.de

The quaternary carbon of the propan-2-amine moiety would appear in the aliphatic region, as would the carbons of the two equivalent methyl groups.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. fao.orglookchem.com An HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the connectivity of the entire molecule. fao.orglookchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiazole-C2 | ~165-170 |

| Thiazole-C4 | ~140-145 |

| Thiazole-C5 | ~110-115 |

| -C (CH₃)₂ | ~50-55 |

| -C(C H₃)₂ | ~25-30 |

For more complex analogues of this compound, or in cases of ambiguous signal assignments, other 2D NMR techniques can be employed. Correlation Spectroscopy (COSY) can be used to identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, which is useful for determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups will appear around 2850-3000 cm⁻¹.

The thiazole ring itself has several characteristic vibrations. The C=N stretching vibration is typically found in the range of 1610-1650 cm⁻¹. The C=C stretching vibrations of the ring usually appear between 1400 and 1600 cm⁻¹. The C-S stretching vibration is often observed at lower wavenumbers. For a series of newly synthesized N-substituted-4-(p-tolyl)thiazol-2-amines, the N-H stretching vibration was observed around 3216 cm⁻¹, the aromatic C-H stretch at 2822 cm⁻¹, the C=C stretch at 1583 cm⁻¹, the C=N stretch at 1454 cm⁻¹, and the C-S stretch at 1016 cm⁻¹. nanobioletters.com

Table 3: Characteristic IR Absorption Bands for this compound Data is based on characteristic functional group absorptions and data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300-3500 (two bands) |

| Thiazole Ring | C-H Stretch | ~3100 |

| -CH₃ | C-H Stretch | 2850-3000 |

| Thiazole Ring | C=N Stretch | 1610-1650 |

| Thiazole Ring | C=C Stretch | 1400-1600 |

| -NH₂ | N-H Bend (Scissoring) | 1590-1650 |

| -CH₃ | C-H Bend | ~1375 and ~1450 |

| Thiazole Ring | Ring Vibrations | Various in fingerprint region |

| C-N | C-N Stretch | 1000-1250 |

| C-S | C-S Stretch | 600-800 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₁₀N₂S), the expected exact mass is approximately 142.06 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the calculated m/z for the protonated molecule [C₁₆H₁₃FN₂S + H]⁺ of a related compound was 285.0817, with the observed value being 285.0856. nanobioletters.com

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the C-C bond between the isopropyl group and the thiazole ring could lead to the formation of characteristic fragment ions. The PubChemLite database predicts several adducts for this compound, including [M+H]⁺ at m/z 143.06375 and [M+Na]⁺ at m/z 165.04569. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Data is predicted and may vary based on ionization technique.

| Ion | Predicted m/z | Description |

| [M]⁺ | 142.06 | Molecular Ion |

| [M+H]⁺ | 143.06 | Protonated Molecular Ion |

| [M-CH₃]⁺ | 127.05 | Loss of a methyl radical |

| [C₄H₄NS]⁺ | 98.01 | Thiazole ring fragment |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and conformational details.

While no specific crystal structure data for this compound has been found in the searched literature, studies on related 2-aminothiazole derivatives have been reported. For instance, the crystal structures of molecular adducts of 2-aminothiazole derivatives with various carboxylic acids have been characterized. uq.edu.au These studies reveal detailed information about hydrogen bonding patterns and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these compounds. uq.edu.au Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable and unambiguous structural information.

Confirmation of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in this compound, including bond lengths, bond angles, and dihedral angles, would be definitively determined by single-crystal X-ray diffraction. For analogous compounds, such as 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, X-ray analysis has confirmed the amino tautomeric form in the solid state. elsevierpure.com This technique provides unequivocal evidence of the molecular geometry and the preferred conformation adopted by the molecule in the crystalline lattice. elsevierpure.com

In the absence of specific crystallographic data for this compound, computational modeling methods, such as Density Functional Theory (DFT), serve as a powerful predictive tool. By performing geometry optimization calculations, a theoretical model of the molecule's lowest energy conformation can be generated. These calculations would provide estimated bond lengths and angles, as well as the rotational orientation of the propan-2-amine group relative to the thiazole ring. For other thiazole derivatives, theoretical calculations have been successfully used to complement experimental data and to rationalize the observed molecular structures. elsevierpure.com

The planarity of the thiazole ring is a key structural feature. The conformation of the 2-propylamine substituent relative to this ring will be determined by steric and electronic factors. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the methyl groups of the propan-2-amine moiety and the thiazole ring.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the macroscopic properties of the solid material, such as its melting point and solubility.

Hydrogen bonding is anticipated to be a dominant intermolecular force in the crystal structure of this compound. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or more complex three-dimensional networks within the crystal. In the crystal structure of a related compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, hydrogen-bonding interactions involving the amino group and the benzothiazole (B30560) nitrogen atom have been observed. elsevierpure.com

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A complete and unambiguous structural assignment of this compound is achieved by combining information from various spectroscopic techniques, each providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the protons on the thiazole ring, the protons of the two methyl groups (which would likely be equivalent), and the protons of the amine group. The chemical shifts (δ) and coupling constants (J) of the thiazole protons would be characteristic of their positions on the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the carbons of the thiazole ring, the quaternary carbon of the propan-2-amine group, and the carbons of the methyl groups. The chemical shifts of the thiazole carbons are particularly informative for confirming the structure of the heterocyclic core.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound would include:

N-H stretching: The primary amine group would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=N and C=C stretching: The thiazole ring would show characteristic absorptions for C=N and C=C bond stretching.

C-H stretching and bending: Vibrations corresponding to the C-H bonds of the thiazole ring and the methyl groups would also be present.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, would offer further structural clues. For example, fragmentation could involve the loss of a methyl group or cleavage of the bond between the propan-2-amine group and the thiazole ring. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition. nanobioletters.com

By integrating the data from NMR, IR, and mass spectrometry, a comprehensive and confident structural assignment of this compound can be achieved. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides information about the molecule's stability and fragmentation pathways.

Data Tables

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for thiazole ring protons, a singlet for the two equivalent methyl groups, and a signal for the amine protons. |

| ¹³C NMR | Signals for thiazole ring carbons, a quaternary carbon signal, and a signal for the equivalent methyl carbons. |

| IR Spectroscopy (cm⁻¹) | ~3300-3500 (N-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), C-H stretches and bends. |

| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂S. uni.lu |

Computational and Theoretical Investigations of 2 Thiazol 2 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic behavior of molecules. Methodologies like Density Functional Theory (DFT) are often employed to study thiazole (B1198619) derivatives, providing a window into their structural and electronic features.

The energies and shapes of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

MEP maps are color-coded to represent different electrostatic potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are shown in red. mdpi.com These areas are electron-rich, often due to the presence of lone pairs on electronegative atoms like nitrogen and oxygen. mdpi.combldpharm.com Regions of positive potential, indicating electron-poor areas prone to nucleophilic attack, are colored blue, often corresponding to hydrogen atoms. mdpi.com Green areas represent neutral or zero potential regions. mdpi.com For thiazole derivatives, MEP analysis helps to understand the reactive sites on the molecule, with negative potentials often localized around the nitrogen atoms that possess lone pairs of electrons. mdpi.com An MEP map for 2-(Thiazol-2-yl)propan-2-amine would likely show a negative potential (red) around the nitrogen atoms of both the thiazole ring and the amine group, highlighting them as primary sites for electrophilic interaction.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the structural and spectral characteristics of organic molecules, including thiazole derivatives. mdpi.com By solving the Kohn–Sham equations, DFT can accurately calculate ground-state electronic structure parameters such as molecular orbital energies, geometric configurations (bond lengths and angles), vibrational frequencies, and dipole moments. nih.gov

In the study of thiazole-based systems, DFT, often using functionals like B3LYP, is employed to optimize molecular geometry and confirm that the structure corresponds to a true minimum on the potential energy surface by ensuring no imaginary frequencies are found. nih.govmdpi.com These computational approaches have been successfully used to study various properties of thiazole compounds, from their reactivity to their potential as pharmaceutical agents. chemcia.com DFT calculations also form the basis for generating the HOMO-LUMO energies and MEP maps discussed previously, providing a comprehensive theoretical understanding of the molecule's behavior. mdpi.com

In Silico Prediction of Physico-chemical Parameters for Chemical Design

In silico methods provide rapid and cost-effective prediction of key physicochemical properties that are essential for drug design and development. These parameters help in assessing a molecule's potential drug-likeness, including its absorption and distribution characteristics.

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. It is a crucial descriptor for predicting a drug's transport properties, such as intestinal absorption and blood-brain barrier (BBB) penetration. uni.lu Molecules with a TPSA value below 140 Ų are generally considered to have good intestinal absorption, while a TPSA below 90 Ų is often required for permeating the BBB.

The partition coefficient (LogP) measures the lipophilicity of a compound, indicating its distribution preference between an octanol (B41247) and a water phase. This parameter is critical for predicting the absorption and membrane permeability of a drug candidate. nih.gov

For this compound, the predicted and calculated physicochemical parameters are summarized in the table below. The predicted XlogP value is 0.4, suggesting that the compound is relatively hydrophilic.

Hydrogen bonding capacity is a key factor in a molecule's solubility and its ability to bind to biological targets. Hydrogen bond donors are typically hydrogens attached to electronegative atoms like oxygen or nitrogen, while acceptors are electronegative atoms with lone pairs. Primary and secondary amines can act as both donors and acceptors.

The number of rotatable bonds influences the conformational flexibility of a molecule, which can affect its binding to a receptor. For this compound, the primary amine group (-NH2) contains two hydrogen bond donors. The nitrogen atoms in the amine group and the thiazole ring act as hydrogen bond acceptors. The molecule has one rotatable bond, which is the single bond connecting the propane (B168953) group to the thiazole ring.

| Parameter | Predicted/Calculated Value | Significance in Chemical Design |

|---|---|---|

| Partition Coefficient (XlogP) | 0.4 | Indicates the compound's lipophilicity and water solubility. |

| Topological Polar Surface Area (TPSA) | 51.3 Ų | Predicts membrane permeability and absorption characteristics. |

| Hydrogen Bond Donors | 2 | Influences solubility and molecular interactions. |

| Hydrogen Bond Acceptors | 2 | Affects binding affinity and solubility. |

| Rotatable Bond Count | 1 | Relates to the conformational flexibility of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can reveal how the molecule behaves in a biological environment, such as its interaction with a protein's active site. Studies on other 2-aminothiazole (B372263) derivatives have utilized MD simulations to investigate the stability of ligand-protein complexes, providing insights into binding affinities and the specific interactions that stabilize the bound state. tandfonline.comtandfonline.comacs.org These simulations can track the trajectory of the molecule, highlighting its flexibility, solvent interactions, and the stability of its binding pose, which are critical for assessing its potential as a therapeutic agent. tandfonline.comnih.gov

A computational approach, similar to that used for studying benzothiazole (B30560) derivatives, involves systematically rotating this key dihedral angle to map the potential energy surface. mdpi.com This process identifies low-energy, stable conformers and the energy barriers between them. For this compound, the analysis would focus on the dihedral angle formed by atoms N(1)-C(2)-C(alpha)-N(amine). The steric bulk of the two methyl groups on the alpha-carbon and their interaction with the thiazole ring would significantly influence the conformational landscape.

| Conformer Description | Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Staggered (Anti-periplanar) | 180 | 0.00 (Global Minimum) | Amine group is positioned away from the thiazole ring, minimizing steric hindrance. |

| Staggered (Gauche) | 60 | ~0.8 | Amine group is closer to the ring's sulfur atom. |

| Staggered (Gauche) | -60 | ~0.8 | Amine group is closer to the ring's nitrogen atom. |

| Eclipsed | 0 | > 4.0 (Energy Maximum) | High steric clash between the amine group and the thiazole ring. |

| Eclipsed | 120 | > 4.0 (Energy Maximum) | High steric clash between a methyl group and the thiazole ring. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, making its derivatives, including this compound, attractive for further investigation. nih.govmdpi.com

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, provides a mathematical framework for these studies. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. laccei.org For various series of 2-aminothiazole derivatives, QSAR models have been successfully developed to predict activities such as anticancer and anti-inflammatory effects. tandfonline.com These models rely on descriptors that encode topological, electronic, and geometric features of the molecules.

By establishing a robust QSAR model, chemists can design new derivatives of this compound with potentially enhanced activity. The model can predict the activity of hypothetical compounds before they are synthesized, prioritizing the most promising candidates. For example, a model might suggest that increasing lipophilicity or introducing a hydrogen bond donor at a specific position on the thiazole ring would improve binding to a target enzyme.

| Modification Site | Hypothetical Modification | Predicted Effect on Activity | Rationale Based on General Thiazole SAR |

|---|---|---|---|

| Thiazole C4-position | Addition of a phenyl group | Potential increase | Aryl substitutions at this position often enhance binding affinity through π-π interactions. nih.gov |

| Thiazole C5-position | Addition of a bromine atom | Potential increase | Halogen atoms can form halogen bonds with protein backbones, improving target engagement. |

| Propan-2-amine | Replacement of -NH2 with -NH(CH3) | Variable | May increase lipophilicity but could disrupt critical hydrogen bonds with the target. |

| Isopropyl Group | Replacement with a cyclopropyl (B3062369) group | Potential increase | Introduces conformational rigidity, which can lock the molecule in a bioactive conformation and improve binding. |

| Propan-2-amine | Acylation to form an amide | Likely decrease | The basicity of the primary amine is often crucial for forming salt bridges with acidic residues (e.g., Asp, Glu) in a binding site. |

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting the intrinsic chemical reactivity and selectivity of a molecule. royalsocietypublishing.orgdntb.gov.ua These methods provide a detailed picture of the electron distribution, which governs how a molecule will interact with other chemical species.

Key parameters derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the electron-rich 2-aminothiazole system is expected to have a relatively high-energy HOMO, localized primarily on the exocyclic amine and the ring nitrogen. The Molecular Electrostatic Potential (MEP) map visually confirms this, showing regions of negative potential (red/yellow) that are susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential (blue) indicate sites prone to nucleophilic attack. Local reactivity descriptors, such as Fukui functions, can further refine these predictions by quantifying the reactivity of each specific atom in the molecule. nih.gov These calculations can predict, for example, that an electrophile would most likely attack the exocyclic nitrogen, while a strong base would deprotonate the same amine group.

| Parameter | Predicted Value / Location | Interpretation |

|---|---|---|

| HOMO Energy | Relatively High (~ -6.0 eV) | Indicates good electron-donating (nucleophilic) character. nih.gov |

| LUMO Energy | Relatively High (~ -1.0 eV) | Suggests low susceptibility to nucleophilic attack unless activated. nih.gov |

| HOMO-LUMO Gap | Large (~ 5.0 eV) | Indicates high kinetic stability. rsc.org |

| Most Nucleophilic Site | Exocyclic Amine Nitrogen (N) | Primary site for protonation and reaction with electrophiles. researchgate.net |

| Most Electrophilic Site | Thiazole C2-Carbon | Site most susceptible to attack by strong nucleophiles, though generally unreactive. |

Coordination Chemistry of 2 Thiazol 2 Yl Propan 2 Amine As a Ligand

Design and Synthesis of Metal Complexes with Thiazolyl Amine Ligands

The synthesis of metal complexes with thiazolyl amine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, can influence the nature of the resulting complex. Generally, the ligand is dissolved in an organic solvent like ethanol (B145695) or methanol, and a solution of the metal salt (e.g., chlorides, nitrates, or sulfates of transition metals) in the same or a different solvent is added. nih.gov The resulting mixture is often stirred and may be heated under reflux to facilitate the reaction. nih.gov The solid metal complex, if formed, can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The design of these complexes is often driven by the desired properties of the final compound, such as catalytic activity, biological relevance, or specific electronic and photophysical characteristics. nih.gov The steric and electronic properties of the substituents on the thiazole (B1198619) ring and the amine group can be varied to fine-tune the coordination environment around the metal center. For instance, the presence of bulky groups near the coordination sites can influence the geometry of the complex.

A general synthetic route for the formation of a metal complex with a thiazolyl amine ligand can be represented as:

nL + MXy → [M(L)n]Xy

Where L is the thiazolyl amine ligand, M is the metal ion, X is the counter-ion, and n is the number of ligand molecules coordinated to the metal.

Coordination Modes and Ligand Binding Sites (e.g., Nitrogen, Sulfur)

Thiazole-based ligands are known for their versatile coordination behavior due to the presence of multiple potential donor atoms. The thiazole ring itself contains a nitrogen atom, which is a hard donor, and a sulfur atom, which is a soft donor. nih.gov This dual nature allows thiazole derivatives to coordinate with a wide range of metal ions. In addition to the ring atoms, the exocyclic amino group in 2-(Thiazol-2-yl)propan-2-amine provides another potential nitrogen donor site.

The most common coordination mode for 2-aminothiazole (B372263) derivatives involves the nitrogen atom of the thiazole ring. nih.gov However, depending on the metal ion and the reaction conditions, other coordination modes are possible:

Monodentate Coordination: The ligand can bind to the metal center through either the thiazole nitrogen or the exocyclic amino nitrogen.

Bidentate Coordination: The ligand can chelate to the metal center using both the thiazole nitrogen and the exocyclic amino nitrogen, forming a stable five-membered ring. This mode of coordination is common in many related ligand systems.

Bridging Coordination: In polynuclear complexes, the thiazole ligand can bridge two or more metal centers.

The sulfur atom of the thiazole ring is generally considered a weaker coordinating agent than the nitrogen atoms, but its involvement in coordination cannot be entirely ruled out, especially with soft metal ions. nih.gov The specific coordination mode adopted in a given complex will depend on a variety of factors, including the nature of the metal ion, the steric hindrance around the potential donor atoms, and the solvent used in the synthesis.

Spectroscopic Characterization of Metal-Ligand Complexes (e.g., FTIR, Electronic Spectrophotometry)

The formation of metal-ligand complexes and the identification of the coordination sites can be effectively studied using various spectroscopic techniques, primarily Fourier-transform infrared (FTIR) and electronic (UV-Visible) spectrophotometry.

FTIR Spectroscopy:

FTIR spectroscopy is a powerful tool for determining the binding mode of a ligand to a metal ion. By comparing the FTIR spectrum of the free ligand with that of its metal complex, one can identify shifts in the vibrational frequencies of the functional groups involved in coordination. For a thiazolyl amine ligand, key vibrational bands to monitor include:

ν(N-H): The stretching vibration of the amino group. A shift in this band to a lower or higher frequency upon complexation can indicate the involvement of the amino nitrogen in coordination.

ν(C=N): The stretching vibration of the carbon-nitrogen double bond within the thiazole ring. A shift in this band is indicative of the coordination of the thiazole ring nitrogen to the metal ion. semanticscholar.org

ν(C-S): The stretching vibration of the carbon-sulfur bond in the thiazole ring. A change in the position of this band might suggest an interaction between the sulfur atom and the metal center.

New bands appearing in the far-infrared region of the spectrum of the complex, which are absent in the spectrum of the free ligand, can be assigned to the metal-ligand stretching vibrations, such as ν(M-N) and ν(M-S), providing direct evidence of coordination. semanticscholar.org

Electronic Spectrophotometry (UV-Visible Spectroscopy):

UV-Visible spectroscopy provides information about the electronic transitions within the ligand and the metal complex. The spectrum of the free ligand typically shows absorption bands corresponding to π → π* and n → π* transitions within the thiazole ring and the amino group. nih.gov Upon complexation, these bands may shift in wavelength and/or change in intensity. nih.gov The appearance of new absorption bands in the visible region of the spectrum of the complex, which are absent in the spectrum of the free ligand, can be attributed to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov These new bands are characteristic of the formation of a coordination complex and can provide insights into the geometry of the complex.

Electronic and Geometric Properties of Thiazolyl Amine Coordination Compounds

The electronic and geometric properties of metal complexes with thiazolyl amine ligands are intrinsically linked and are influenced by the nature of the metal ion, the ligand, and any counter-ions present. The coordination of the ligand to the metal ion modifies the electronic structure of both, leading to specific geometric arrangements.

The geometry of the resulting complexes can vary significantly and is often predicted based on the coordination number of the metal ion and the nature of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. researchgate.net For instance, a metal ion coordinating with two bidentate thiazolyl amine ligands and two monodentate ligands (like water or chloride) would likely adopt an octahedral geometry.

The electronic properties of these complexes, such as their magnetic susceptibility and redox potentials, are determined by the d-electron configuration of the metal ion and the ligand field strength. The thiazole ring and the amino group can influence the ligand field, thereby affecting the spin state and the electronic transitions of the metal ion. For example, the formation of a complex can lead to changes in the color of the solution, which is a direct consequence of alterations in the electronic energy levels.

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

In the absence of experimental data for the specific compound of interest, theoretical studies, such as Density Functional Theory (DFT), serve as a valuable tool for predicting the properties of metal complexes with this compound. DFT calculations can provide insights into:

Optimized Geometries: The most stable three-dimensional structure of the metal complex can be determined, including bond lengths and angles around the metal center.

Coordination Modes: The relative energies of different possible coordination modes (e.g., monodentate vs. bidentate) can be calculated to predict the most favorable binding mode.

Electronic Structure: The distribution of electron density, the nature of the metal-ligand bonds, and the energies of the molecular orbitals can be analyzed. This information helps in understanding the electronic properties of the complex. nih.gov

Complex Stability: The binding energy between the metal and the ligand can be calculated to assess the thermodynamic stability of the complex.

Spectroscopic Properties: Theoretical calculations can be used to simulate FTIR and UV-Visible spectra, which can then be compared with experimental data for related compounds to validate the theoretical model. researchgate.net

These computational studies can guide the rational design of new metal complexes with desired properties and provide a deeper understanding of the nature of the interactions between thiazolyl amine ligands and metal ions. nih.govmku.ac.ke

Applications of Thiazolyl Amine Metal Complexes in Catalysis

Metal complexes containing thiazole-based ligands have shown promise in various catalytic applications. The presence of both nitrogen and sulfur donor atoms in the thiazole ring can lead to unique electronic effects at the metal center, which can enhance its catalytic activity. While specific catalytic applications of complexes derived from this compound have not been reported, related thiazolyl amine complexes have been investigated as catalysts in a range of organic transformations.

For example, palladium complexes of thiazole-containing ligands have been used as catalysts in cross-coupling reactions. acs.org The thiazole moiety can act as a spectator ligand, tuning the electronic properties of the metal center to facilitate the catalytic cycle. Additionally, the ability of the thiazole ring to stabilize different oxidation states of the metal can be beneficial for redox-based catalytic processes.

The design of chiral thiazolyl amine ligands has also opened up possibilities for asymmetric catalysis, where the metal complex can catalyze the formation of a specific enantiomer of a chiral product. researchgate.net The steric bulk and electronic nature of the substituents on the thiazole ring and the amine group can be modified to create a chiral environment around the metal center, which is crucial for achieving high enantioselectivity.

Derivatization Strategies and Synthetic Utility of 2 Thiazol 2 Yl Propan 2 Amine

Utilization as a Versatile Building Block in Organic Synthesis

The chemical architecture of 2-(thiazol-2-yl)propan-2-amine makes it a versatile building block in organic synthesis. researchgate.net The primary amine group is a key functional handle that can readily participate in a variety of classical organic reactions. These include N-alkylation, acylation, and condensation reactions, allowing for the straightforward introduction of diverse substituents. pharmaguideline.com For instance, reaction with acid chlorides or anhydrides can yield a range of amide derivatives, while condensation with aldehydes or ketones can produce Schiff bases, which can be further reduced to secondary amines.

The thiazole (B1198619) ring, an electron-rich aromatic system, also offers opportunities for synthetic manipulation. While the C2 position is substituted, the C4 and C5 positions can be susceptible to electrophilic substitution, depending on the reaction conditions and the nature of any existing substituents. pharmaguideline.com This dual reactivity of the amine group and the thiazole core allows chemists to construct a large library of derivatives from a single, readily accessible starting material. Thiazoles and their hydrogenated counterparts are key structural units in many natural products and are considered important building blocks in medicinal chemistry. researchgate.netbeilstein-journals.org

Synthesis of Diversely Substituted Thiazolyl Amine Analogues